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Compound of Interest

Compound Name: 3-Acetyl-2,6-dimethoxypyridine

Cat. No.: B1316103 Get Quote

An In-depth Technical Guide to 3-Acetyl-2,6-dimethoxypyridine (CAS Number: 870703-62-1)

Introduction
3-Acetyl-2,6-dimethoxypyridine is a substituted pyridine derivative that holds significant

potential as a versatile building block in medicinal chemistry and drug discovery. Its unique

structural features, namely the electron-rich dimethoxypyridine core and the reactive acetyl

group, make it an attractive starting material for the synthesis of a wide array of more complex

molecules. The pyridine scaffold is a common motif in numerous pharmaceuticals, and its

functionalization is a cornerstone of modern drug design.[1][2] This guide provides an in-depth

technical overview of 3-acetyl-2,6-dimethoxypyridine, including its chemical properties, a

detailed synthesis protocol with mechanistic insights, comprehensive characterization data,

and a discussion of its potential applications for researchers, scientists, and drug development

professionals.

Chemical and Physical Properties
3-Acetyl-2,6-dimethoxypyridine, with the CAS number 870703-62-1, is also known by its

IUPAC name, 1-(2,6-dimethoxy-3-pyridinyl)ethanone.[3] Its fundamental properties are

summarized in the table below.
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Property Value Source

CAS Number 870703-62-1 PubChem[3]

Molecular Formula C₉H₁₁NO₃ PubChem[3]

Molecular Weight 181.19 g/mol PubChem[3]

IUPAC Name
1-(2,6-dimethoxy-3-

pyridinyl)ethanone
PubChem[3]

Appearance Solid (predicted)

Boiling Point Not available

Melting Point Not available

Solubility

Soluble in organic solvents

such as dichloromethane, ethyl

acetate, and methanol.

Inferred from structure

Safety Information: According to the Globally Harmonized System (GHS) of Classification and

Labelling of Chemicals, 3-Acetyl-2,6-dimethoxypyridine is classified with the following hazard

statements:

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.

Synthesis of 3-Acetyl-2,6-dimethoxypyridine
While a specific, peer-reviewed synthesis for 3-acetyl-2,6-dimethoxypyridine is not readily

available in the literature, a highly plausible and efficient route is the Friedel-Crafts acylation of
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2,6-dimethoxypyridine. This method is well-established for the acylation of electron-rich

aromatic and heteroaromatic compounds.[1] The following protocol is a representative

procedure based on established principles of Friedel-Crafts acylation.

Proposed Synthetic Workflow
2,6-Dimethoxypyridine

Acetyl Chloride
Aluminum Chloride (Lewis Acid)

Dichloromethane (Solvent)

Friedel-Crafts Acylation
(0°C to room temperature)

1. Add reagents

Aqueous Work-up
(Quenching with HCl)

2. Reaction completion

Liquid-Liquid Extraction
(Dichloromethane)

3. Isolate crude product

Purification
(Column Chromatography)

4. Purify product

3-Acetyl-2,6-dimethoxypyridine

5. Obtain pure product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Acetyl-2,6-dimethoxypyridine.
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Detailed Experimental Protocol
Materials:

2,6-Dimethoxypyridine

Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2

equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred

suspension via the dropping funnel.

Addition of 2,6-Dimethoxypyridine: Dissolve 2,6-dimethoxypyridine (1.0 equivalent) in

anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the

starting material.
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Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the

dropwise addition of 1 M hydrochloric acid.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice with dichloromethane.

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of hexanes and ethyl acetate as the eluent to afford pure 3-acetyl-2,6-
dimethoxypyridine.

Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

The key steps are outlined below:

Generation of the Electrophile

Electrophilic Attack Deprotonation

Acetyl Chloride Acylium Ion
 + AlCl3

Sigma Complex2,6-Dimethoxypyridine
 + Acylium Ion

3-Acetyl-2,6-dimethoxypyridine
 - H+

Click to download full resolution via product page

Caption: Key stages of the Friedel-Crafts acylation mechanism.
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Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride,

to form a highly electrophilic acylium ion. This is the key reactive species in the acylation

reaction.

Electrophilic Aromatic Substitution: The electron-rich 2,6-dimethoxypyridine ring acts as a

nucleophile and attacks the acylium ion. The two methoxy groups are ortho, para-directing

and strongly activating. Acylation is expected to occur at the C3 or C5 position. Due to steric

hindrance from the adjacent methoxy group at the C2 position, substitution is favored at the

C3 position. The attack results in the formation of a resonance-stabilized carbocation

intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the

carbon atom bearing the newly added acetyl group, restoring the aromaticity of the pyridine

ring and yielding the final product, 3-acetyl-2,6-dimethoxypyridine.

Characterization
The structure of the synthesized 3-acetyl-2,6-dimethoxypyridine can be confirmed by a

combination of spectroscopic techniques. The expected data are as follows:

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl groups.

Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the

C4 and C5 positions of the pyridine ring. The C5 proton will likely be downfield due to the

deshielding effect of the adjacent acetyl group.

Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups at

the C2 and C6 positions.

Acetyl Protons: A singlet integrating to 3 protons for the methyl group of the acetyl moiety.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbonyl Carbon: A signal in the downfield region (typically >190 ppm) corresponding to the

carbonyl carbon of the acetyl group.

Aromatic Carbons: Signals in the aromatic region for the five carbons of the pyridine ring.

The carbons bearing the methoxy groups (C2 and C6) will be significantly downfield.

Methoxy Carbons: Two signals in the aliphatic region for the carbons of the two methoxy

groups.

Acetyl Carbon: A signal in the aliphatic region for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the

carbonyl group of the ketone.

C-O Stretch: Strong absorption bands in the region of 1050-1300 cm⁻¹ for the C-O bonds of

the methoxy groups.

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the

pyridine ring.

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H bonds of the methyl groups.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.

Molecular Ion Peak (M⁺): A peak at m/z = 181, corresponding to the molecular weight of 3-
acetyl-2,6-dimethoxypyridine.

Fragmentation Pattern: A prominent fragment ion at m/z = 166, corresponding to the loss of a

methyl group ([M-15]⁺). Another significant fragment would be observed at m/z = 138 due to

the loss of the acetyl group ([M-43]⁺).
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Reactivity and Potential for Further
Functionalization
The presence of both an acetyl group and an electron-rich pyridine ring provides multiple

avenues for further chemical transformations, making 3-acetyl-2,6-dimethoxypyridine a

valuable intermediate.

Reactions of the Acetyl Group: The carbonyl group can undergo a variety of reactions,

including:

Reduction: Reduction to a secondary alcohol using reagents like sodium borohydride, or

to an ethyl group via a Wolff-Kishner or Clemmensen reduction.

Oxidation: Baeyer-Villiger oxidation to form an ester.

Condensation Reactions: Aldol or Claisen-Schmidt condensations with aldehydes or

ketones to form α,β-unsaturated ketones (chalcones), which are important precursors for

various heterocyclic compounds.

Formation of Heterocycles: The acetyl group can serve as a handle for the construction of

fused heterocyclic rings.

Reactions of the Pyridine Ring: While the pyridine ring is activated by the two methoxy

groups, the acetyl group is deactivating. Further electrophilic substitution would likely be

directed to the C5 position, though harsher conditions may be required. Nucleophilic

aromatic substitution is also a possibility, particularly at the positions ortho and para to the

acetyl group, although the methoxy groups may hinder this reactivity.

Applications in Medicinal Chemistry and Drug
Discovery
Substituted pyridines and acetophenones are privileged structures in medicinal chemistry,

appearing in a wide range of biologically active compounds.[1][2] 3-Acetyl-2,6-
dimethoxypyridine can serve as a key intermediate in the synthesis of novel therapeutic

agents.
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Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase

inhibitors used in cancer therapy. The functional handles on this molecule allow for the

elaboration of structures that can target the ATP-binding site of various kinases.

Precursor for GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of

drug targets. The structural motifs accessible from 3-acetyl-2,6-dimethoxypyridine are

relevant for the design of novel GPCR agonists and antagonists.

Building Block for Antiviral and Antimicrobial Agents: Many pyridine-containing compounds

have demonstrated potent antiviral and antimicrobial activities. This intermediate can be

used to generate libraries of novel compounds for screening against various pathogens. A

search of patent databases indicates that substituted pyridines are frequently claimed in

patents for new pharmaceutical compositions.[4]

Conclusion
3-Acetyl-2,6-dimethoxypyridine is a valuable and versatile building block for organic

synthesis, particularly in the realm of medicinal chemistry. While a dedicated, peer-reviewed

synthesis is not readily available, its preparation via Friedel-Crafts acylation of 2,6-

dimethoxypyridine is a robust and well-precedented approach. The combination of an electron-

rich, functionalized pyridine core and a reactive acetyl group provides chemists with a powerful

tool for the construction of complex molecular architectures with the potential for significant

biological activity. This technical guide provides a comprehensive overview of its properties, a

reliable synthetic strategy, and insights into its potential applications, serving as a valuable

resource for researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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